Welcome to the BenchChem Online Store!
molecular formula C21H21N5O B8410338 2-ethyl-9-methyl-13-(2-pyridin-4-ylethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

2-ethyl-9-methyl-13-(2-pyridin-4-ylethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No. B8410338
M. Wt: 359.4 g/mol
InChI Key: QSEZKNHRUQRMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05705499

Procedure details

The title compound was prepared from 5,11-Dihydro-11-ethyl-5-methyl-8-[trans-2-(4-pyridyl)ethen-1-yl]-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (0.38 g, 1.0 mmol) by catalytic hydrogenation over platinum oxide in ethyl acetate at 150 p.s.i. and 60° C. Recrystallization from ethyl acetate/hexanes afforded 0.18 g of the product as off-white crystals, m.p. 109°-110° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:9]2[N:10]=[CH:11][C:12](/[CH:14]=[CH:15]/[C:16]3[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=3)=[CH:13][C:8]=2[C:7](=[O:22])[N:6]([CH3:23])[C:5]2[CH:24]=[CH:25][CH:26]=[N:27][C:4]1=2)[CH3:2]>C(OCC)(=O)C.[Pt]=O>[CH2:1]([N:3]1[C:9]2[N:10]=[CH:11][C:12]([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=3)=[CH:13][C:8]=2[C:7](=[O:22])[N:6]([CH3:23])[C:5]2[CH:24]=[CH:25][CH:26]=[N:27][C:4]1=2)[CH3:2]

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)\C=C\C3=CC=NC=C3)=O)C)C=CC=N2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
60° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)CCC3=CC=NC=C3)=O)C)C=CC=N2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.